N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide
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Overview
Description
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide is a complex organic compound featuring a pyridazine ring substituted with a 4-chlorophenyl group and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.
Substitution with 4-Chlorophenyl Group: The pyridazine ring is then functionalized with a 4-chlorophenyl group through electrophilic aromatic substitution.
Attachment of the Propyl Chain: The propyl chain is introduced via nucleophilic substitution.
Coupling with Ethoxybenzamide: Finally, the ethoxybenzamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound could be used in studies investigating cellular pathways and mechanisms of action.
Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact mechanism would depend on the specific biological context and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxybenzamide
- **N-(3-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide
Uniqueness
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxybenzamide is unique due to its specific substitution pattern and the presence of both a pyridazine ring and an ethoxybenzamide moiety. This combination of structural features may confer distinct biological activities and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-29-20-7-4-3-6-18(20)22(28)24-14-5-15-26-21(27)13-12-19(25-26)16-8-10-17(23)11-9-16/h3-4,6-13H,2,5,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAJQLJFBPTGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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